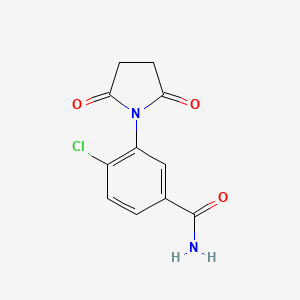![molecular formula C18H20N2O4 B5875292 3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)
3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide, also known as DPCIM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, this compound has been shown to have potential as a neuroprotective agent, with studies showing that it can protect neurons from oxidative stress and apoptosis. In neuroscience, this compound has been shown to have potential as a cognitive enhancer, with studies showing that it can improve memory and learning in animal models.
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of using 3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide in lab experiments is its wide range of potential applications in various fields of scientific research. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide. For example, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to determine the optimal dosage and administration route for this compound in various applications. Finally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and in human clinical trials.
合成法
The synthesis of 3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide involves the reaction of 3,4-dimethoxyaniline with 3-phenylpropanoyl chloride to form the corresponding amide. This amide is then reacted with 4-nitrobenzenesulfonyl chloride to form the sulfonyl chloride intermediate, which is then reacted with potassium cyanate to form the desired product, this compound.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-10-9-14(12-16(15)23-2)18(19)20-24-17(21)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECJJLLXFQZEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CCC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CCC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5875257.png)





![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)

